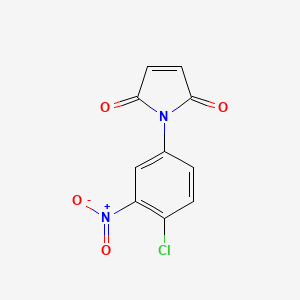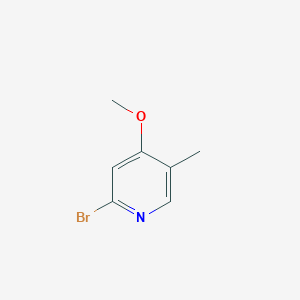
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles These compounds are characterized by the presence of a nitrile group (-C≡N) attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to an aromatic ring using concentrated nitric acid and sulfuric acid.
Bromination: Introduction of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: Introduction of an amino group through a reaction with ammonia or an amine.
Formation of Dicarbonitrile: Introduction of nitrile groups through a reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography are common.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile can have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.
相似化合物的比较
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
- 2-amino-4-(4-fluorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
- 2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The bromine atom, for example, can influence the compound’s reactivity and interactions compared to its chloro, fluoro, or methyl analogs.
属性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN4O2/c21-14-6-4-12(5-7-14)16-9-17(19(11-23)20(24)18(16)10-22)13-2-1-3-15(8-13)25(26)27/h1-9H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIKGAIPFZQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)


![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)
![N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide](/img/structure/B2528693.png)


![N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2528698.png)
